![molecular formula C21H17FN2O4 B2817684 N-(3-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-25-5](/img/structure/B2817684.png)
N-(3-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
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Description
N-(3-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, also known as Compound A, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Scientific Research Applications
Met Kinase Inhibition
One area of significant interest is the development of Met kinase inhibitors for cancer therapy. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds showed improved enzyme potency and kinase selectivity, with one analogue demonstrating complete tumor stasis in a human gastric carcinoma model following oral administration (G. M. Schroeder et al., 2009).
Radiolabeled Compounds for PET Imaging
Another application is the synthesis of methoxy and fluorine analogs substituted on compounds for developing tracers for medical imaging, particularly PET ligands for the cerebral cannabinoid CB1 receptor. These analogs exhibited affinities comparable to those of reference antagonists, warranting further investigation for biological imaging studies (Shintaro Tobiishi et al., 2007).
Antitubercular and Antibacterial Activities
Compounds with fluorophenyl groups have shown potent antitubercular activity, as evidenced by a series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives. These compounds were evaluated against Mycobacterium tuberculosis, showing significant activity comparable to reference drugs (S. Bodige et al., 2019).
Chemical Synthesis and Characterization
The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the application in synthesizing radiotracers for studying CB1 cannabinoid receptors. This highlights the versatility of such compounds in developing diagnostic tools for neurological studies (R. Katoch-Rouse & A. Horti, 2003).
properties
IUPAC Name |
N-(3-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c1-14(25)16-4-2-5-18(12-16)23-20(26)19-6-3-11-24(21(19)27)28-13-15-7-9-17(22)10-8-15/h2-12H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPQNQIWNZJNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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